溴化环己基镁

描述

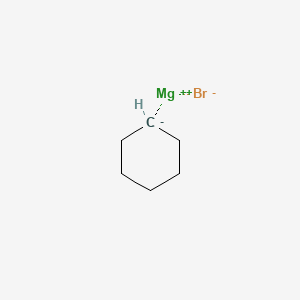

Cyclohexylmagnesium bromide (CMB) is an organometallic compound that is widely used in synthetic organic chemistry. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of new compounds, the deprotonation of alcohols, and the alkylation of aldehydes and ketones. CMB is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In

科学研究应用

格氏反应和叠氮化合物的合成

溴化环己基镁在格氏反应中用于将酮肟转化为叠氮化物,证明了其在有机合成中的作用。该过程涉及酮肟的还原,这在有机化学中对生产三元环结构的一类有机化合物叠氮化物具有重要意义 (Imai, Kawazoe, & Taguchi, 1976)。

交叉偶联反应中的催化

溴化环己基镁在催化循环中发挥着关键作用,特别是在交叉偶联反应中。这可以通过其在铁胺催化的 Kumada 交叉偶联中的用途得到例证,其中它与各种铁配合物相互作用,影响催化性能 (Bedford, Brenner, Elorriaga, Harvey, & Nunn, 2016)。

作用机制

Target of Action

Cyclohexylmagnesium bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as nucleophiles in the formation of carbon-carbon bonds . They target electrophilic carbon species, such as epoxides, aldehydes, ketones, and esters .

Mode of Action

The mode of action of cyclohexylmagnesium bromide involves the formation of new carbon-carbon bonds . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Cyclohexylmagnesium bromide is involved in several biochemical pathways. It participates in the isomerization polymerization of alkenylcyclohexanes, intramolecular rearrangements of vinylidenecyclopropanes, and cycloisomerization of cyclic and acyclic enynes . These reactions lead to the formation of new organic compounds with potential biological activity .

Pharmacokinetics

It is typically prepared and used immediately in a controlled laboratory setting .

Result of Action

The result of the action of cyclohexylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it can react with carbon dioxide (CO2) to give carboxylic acids . It can also participate in the synthesis of biologically active molecules, including dipeptidyl boronic acid proteasome inhibitors .

Action Environment

The action of cyclohexylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it requires an anhydrous and oxygen-free environment for its preparation and reactions . The reaction is typically carried out in a solvent like dry ether . The rate and efficiency of the reaction can be influenced by factors such as temperature and the presence of other substances .

安全和危害

Cyclohexylmagnesium Bromide is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

未来方向

Cyclohexylmagnesium Bromide has been used in the synthesis of seven-membered ring analogues of ketamine . It has also been used in the optimization of Kumada cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2, 2’ bithiophene . These studies suggest that Cyclohexylmagnesium Bromide has potential applications in the synthesis of new compounds and materials.

生化分析

Biochemical Properties

Cyclohexylmagnesium Bromide, like other Grignard reagents, is a strong nucleophile and a strong base . It can react with a variety of electrophilic compounds, including aldehydes, ketones, and esters, to form new carbon-carbon bonds

Molecular Mechanism

The molecular mechanism of action of Cyclohexylmagnesium Bromide is primarily through its reactions as a Grignard reagent . It can form new carbon-carbon bonds with various electrophilic compounds, including aldehydes, ketones, and esters . This can lead to changes in the structure and function of these compounds, potentially influencing their activity at the molecular level.

Temporal Effects in Laboratory Settings

As a Grignard reagent, it is typically prepared immediately before use due to its reactivity .

属性

IUPAC Name |

magnesium;cyclohexane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTXWCQFWLOXAT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473079 | |

| Record name | Cyclohexylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-50-0 | |

| Record name | Cyclohexylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)